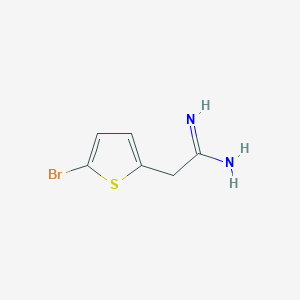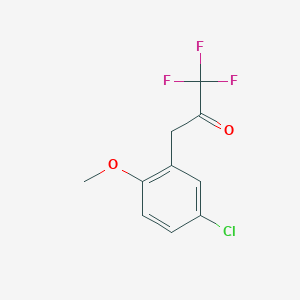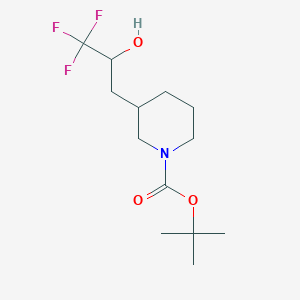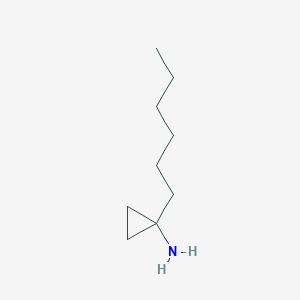
1-Hexylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a hexyl group and an amine group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which imparts significant reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of hexyl-substituted alkenes followed by amination. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amine to an alkane or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hexylcyclopropane.
Substitution: Formation of halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
1-Hexylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Hexylcyclopropan-1-amine involves its interaction with molecular targets, primarily through the amine group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclopropane ring’s strain can also induce unique conformational changes in target molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.
1-Aminocyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a hexyl group.
Uniqueness: 1-Hexylcyclopropan-1-amine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler cyclopropane derivatives.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
1-hexylcyclopropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |
Clé InChI |
IMFIANZBXBDFNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


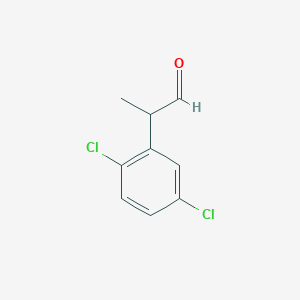
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
